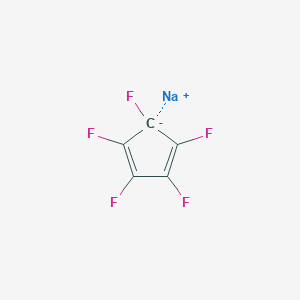
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is a unique organofluorine compound characterized by the presence of five fluorine atoms attached to a cyclopentadiene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene typically involves the fluorination of cyclopentadiene. One common method is the direct fluorination of cyclopentadiene using elemental fluorine under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, often utilizing specialized equipment to ensure safety and efficiency. The use of sodium fluoride as a fluorinating agent in the presence of a suitable catalyst can also be employed to achieve high yields.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The compound can participate in Diels-Alder reactions due to the presence of the conjugated diene system.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or organometallic compounds can be used for substitution reactions.
Addition: Dienophiles like maleic anhydride can be used in Diels-Alder reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while Diels-Alder reactions can produce cycloaddition products.
Wissenschaftliche Forschungsanwendungen
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic compounds.
Biology: Investigated for its potential use in bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentafluorocyclopentadiene: Similar structure but without the sodium component.
Hexafluorocyclopentadiene: Contains six fluorine atoms, offering different reactivity and properties.
Tetrafluorocyclopentadiene: Contains four fluorine atoms, providing a basis for comparison in terms of reactivity and stability.
Uniqueness
Sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene is unique due to the presence of both sodium and five fluorine atoms, which impart distinct chemical properties
Eigenschaften
CAS-Nummer |
90605-69-9 |
|---|---|
Molekularformel |
C5F5Na |
Molekulargewicht |
178.03 g/mol |
IUPAC-Name |
sodium;1,2,3,4,5-pentafluorocyclopenta-1,3-diene |
InChI |
InChI=1S/C5F5.Na/c6-1-2(7)4(9)5(10)3(1)8;/q-1;+1 |
InChI-Schlüssel |
VYHYIGCBPRQELL-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]1(C(=C(C(=C1F)F)F)F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















